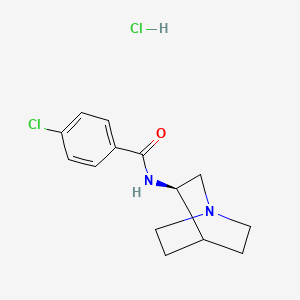

PNU-282987

Übersicht

Beschreibung

“Benzamide, N-(3R)-1-azabicyclo(2.2.2)oct-3-yl-4-chloro-, hydrochloride (1:1)” is a chemical compound that has been studied for its potential use as a protease inhibitor . It has been specifically designed to inhibit the papain-like protease (PL pro) of the severe acute respiratory syndrome (SARS)-causing coronavirus (CoV), and has shown effectiveness against the homologous PL pro of SARS-CoV-2 .

Synthesis Analysis

The synthesis of a related compound, N-(Diphenylmethyl)-2-methylbenzamide, involves the reaction of 1,1-diphenylmethanamine, TEA, and 2-methylbenzoyl chloride in dichloromethane . The reaction is monitored by TLC, and upon completion, the mixture is washed .Molecular Structure Analysis

This compound is known to bind into the S3 and S4 pockets of the SARS-CoV PL pro . This binding is noncovalent and active-site directed .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,1-diphenylmethanamine, TEA, and 2-methylbenzoyl chloride in dichloromethane .Wissenschaftliche Forschungsanwendungen

Behandlung von allergischer Atemwegsentzündung

PNU-282987 wurde nachweislich die Aktivierung von ILC2s und Alternaria-induzierte Atemwegsentzündung abschwächen . Es wurde in Studien an Mäusen eingesetzt, die rekombinantes IL-33 oder Alternaria Alternata (AA) intranasal erhielten . Die Verbindung reduzierte die Becherzellhyperplasie in den Atemwegen, die Eosinophileninfiltration und die Anzahl der ILC2s im BALF signifikant, nach IL-33- oder AA-Challenge .

Neurogenese in der erwachsenen Netzhaut

Forschungen haben gezeigt, dass this compound neurogene Wirkungen in der erwachsenen murinen Netzhaut hat . Es stimuliert die Produktion von Müller-abgeleiteten Vorläuferzellen durch Signalübertragung über das residente retinales Pigmentepithel . Diese Vorläuferzellen erzeugen eine Vielzahl von differenzierten Neuronen in der gesamten Netzhaut .

Behandlung von Schizophrenie

Obwohl this compound aufgrund einer übermäßigen Hemmung des hERG-Antitargets nicht für den menschlichen Gebrauch geeignet ist, könnten Derivate davon bei der Behandlung von Schizophrenie hilfreich sein .

Verbesserung von Lern- und Gedächtnisfähigkeiten

An Rattenmodellen wurde gezeigt, dass this compound die Lern- und Gedächtnisfähigkeiten nach zerebraler Ischämie-Reperfusionsschädigung verbessert . Es wurde festgestellt, dass es die Hirninfarktfläche, den Hirnwassergehalt und die neurologischen Verhaltenspunkte signifikant reduziert .

Reduktion von systemischen Entzündungsfaktoren

This compound wurde nachweislich die Spiegel von systemischen Entzündungsfaktoren wie Tumornekrosefaktor-Alpha (TNF-α) und Interleukin-6 (IL-6) in Rattenmodellen reduziert . Es reduziert auch die Infiltration von Entzündungszellen und die Apoptose von Nierentubuluszellen .

Aktivierung von Treg-Zellen

This compound wurde nachweislich Treg-Zellen aktivieren, was durch die erhöhte Expression von Forkhead/Winged Helix-Transkriptionsfaktor p3 (Foxp3) und zelltoxischem T-Lymphozyten-assoziiertem Protein 4 (CTLA-4) belegt wird .

Wirkmechanismus

Target of Action

PNU-282987 is a potent and selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors (α7 nAChR) . The α7 nAChR is a type of ionotropic receptor that is widely expressed in the central and peripheral nervous systems .

Mode of Action

This compound interacts with its target, the α7 nAChR, by binding to it and activating it . This activation leads to the opening of the receptor’s associated ion channel, allowing the flow of ions across the cell membrane . This can result in various cellular responses, depending on the specific cell and tissue context .

Biochemical Pathways

The activation of α7 nAChR by this compound has been shown to have anti-inflammatory effects . For example, it has been found to attenuate type 2 innate lymphoid cells (ILC2s)-mediated allergic airway inflammation . This is achieved through the reduction of GATA3 and Ki67, as well as a significant reduction in IKK and NF-κB phosphorylation .

In addition, this compound has been shown to have neurogenic effects in the adult murine retina . It promotes the production of Muller-derived progenitor cells through signaling via the resident retinal pigment epithelium . These progenitor cells can differentiate into new, functional neurons .

Pharmacokinetics

It has been administered to mice intranasally in studies, suggesting that it may be absorbed through the mucous membranes .

Result of Action

The activation of α7 nAChR by this compound leads to various molecular and cellular effects. In the context of inflammation, it can reduce goblet cell hyperplasia in the airway, eosinophil infiltration, and ILC2s numbers in bronchoalveolar lavage fluid (BALF), following IL-33 or Alternaria Alternata challenge . In the context of neurogenesis, it stimulates the production of functional neurons as measured by electroretinograms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of inflammatory stimuli such as IL-33 or Alternaria Alternata can influence the compound’s anti-inflammatory effects . .

Zukünftige Richtungen

The compound has shown high antiviral activity combined with low cytotoxicity, making it a valuable starting point for the development of new pan-coronaviral inhibitors . Given the remarkable zoonotic potential of coronaviruses and the major impact of infections caused by these viruses on human health and the global economy, there is an urgent need to develop broadly acting antivirals that are effective against previously known and newly emerging coronaviruses .

Eigenschaften

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O.ClH/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17;/h1-4,10,13H,5-9H2,(H,16,18);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEQUIRZHDYOIX-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017103 | |

| Record name | (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123464-89-1 | |

| Record name | Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123464-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PNU-282987 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123464891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-4-Chloro-N-(quinuclidin-3-yl)benzamide hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-282987 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810P1694K2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

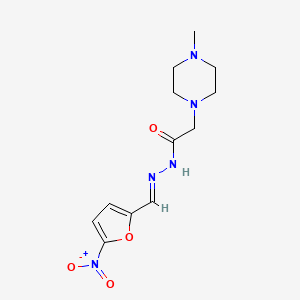

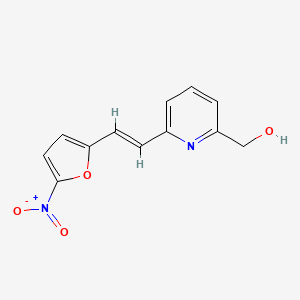

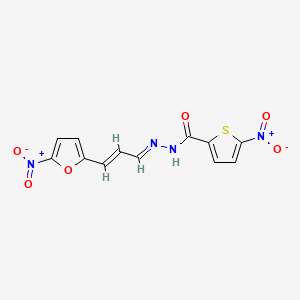

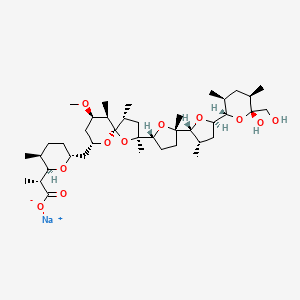

Feasible Synthetic Routes

Q & A

ANone: PNU-282987 selectively binds to and activates α7nAChRs. [, , , , , , , , , , , , , , , , , , , , , ] This activation triggers a cascade of downstream effects, including modulation of neurotransmitter release, regulation of inflammatory responses, and potential neuroprotective actions. [, , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: Activation of α7nAChRs by this compound has been shown to:

- Enhance GABAergic synaptic activity: This effect was observed in brain slices and contributed to the restoration of auditory gating deficits in animal models. []

- Reduce inflammation: this compound decreased pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) and HMGB1 expression in various models, including hepatic ischemia-reperfusion injury, sepsis, and acute lung injury. [, , ]

- Modulate immune responses: It enhanced the activity of CD4+CD25+ regulatory T cells (Tregs), contributing to its protective effects in sepsis-induced acute kidney injury. []

- Promote neuroprotection: this compound demonstrated neuroprotective effects against retinal ganglion cell (RGC) loss in glaucoma models, potentially through modulation of GABAergic and glutamatergic transmission. [, , , , ]

- Influence neurogenesis: In the retina, it stimulated Müller glia cell cycle re-entry and the generation of new retinal progenitors, potentially contributing to retinal regeneration. [, ]

ANone: this compound's molecular formula is C15H18Cl2N2O and its molecular weight is 315.23 g/mol.

ANone: While specific spectroscopic data is not provided in the research papers, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) were used for its detection and quantification in biological samples. []

ANone: this compound is a selective agonist for α7nAChRs and does not possess catalytic properties. Its applications lie in its potential therapeutic benefits in various disease models, as highlighted in the research papers.

ANone: The provided research does not detail any specific computational chemistry or modeling studies conducted on this compound.

ANone: The research papers primarily focus on this compound's therapeutic potential and do not extensively cover its toxicology profile. Further investigations are needed to fully elucidate its safety profile, including potential long-term effects.

ANone: Specific information regarding the duration of action of this compound is not available in the provided research. Further studies are needed to fully characterize its PK/PD profile.

ANone: Researchers have employed various in vitro and in vivo models to investigate the efficacy of this compound, including:

- Cell culture models: Primary cultured astrocytes and a Müller glial cell line (rMC-1) were used to study this compound's effects on cell viability, apoptosis, and gene expression. [, ]

- Animal models:

- Glaucoma: Researchers induced glaucoma-like conditions in rats and mice to evaluate this compound's neuroprotective effects on RGCs. [, , , ]

- Sepsis: Cecal ligation and puncture (CLP) surgery and lipopolysaccharide (LPS) injection were used to induce sepsis in mice to assess the impact of this compound on inflammatory responses and survival. []

- Acute lung injury: A cardiopulmonary bypass model in rats was employed to evaluate this compound's protective effects against lung injury. []

- Hepatic ischemia-reperfusion injury: A partial hepatic ischemia-reperfusion model in mice was used to study the impact of this compound on liver damage. []

ANone: The provided research does not mention any clinical trials involving this compound.

ANone: The research papers do not provide information on resistance mechanisms or cross-resistance related to this compound.

ANone: The research primarily focuses on evaluating the efficacy of this compound through different routes of administration, including intraperitoneal, intracerebroventricular, and eye drop application. [, , ] While specific drug delivery systems are not extensively discussed, the exploration of diverse administration routes suggests efforts to optimize delivery and target specific tissues.

ANone: Research regarding specific biomarkers to predict this compound efficacy, monitor treatment response, or identify adverse effects is not mentioned in the provided research.

ANone: One study utilized liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to detect and quantify this compound in retinal, plasma, and heart samples, demonstrating its presence in target tissues after administration. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1678848.png)

![6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1678849.png)

![3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1678851.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1678854.png)